molecular formula C19H21BrN6O2 B2536715 2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2034294-78-3

2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide

Cat. No.: B2536715
CAS No.: 2034294-78-3
M. Wt: 445.321
InChI Key: SGVXIEBNFWOPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a substituted triazolopyrazine-piperidine scaffold. Its structure includes a 2-bromo-5-methoxybenzamide moiety linked to a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl group via a piperidin-4-yl bridge. The triazolopyrazine core, a nitrogen-rich heterocycle, is associated with diverse biological activities, including kinase inhibition or CNS modulation, as seen in structurally related compounds like bromazolam .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O2/c1-12-23-24-18-17(21-7-10-26(12)18)25-8-5-13(6-9-25)22-19(27)15-11-14(28-2)3-4-16(15)20/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVXIEBNFWOPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=C(C=CC(=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H14BrN5O3
  • Molecular Weight : 392.21 g/mol
  • CAS Number : 2034601-28-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole and piperidine moieties suggests potential interactions with neurotransmitter systems and metabolic enzymes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Several studies have reported that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold possess significant anticancer properties. These compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .
    • For instance, a related compound demonstrated an EC50 value of 119 nM against human stearoyl-CoA desaturase (SCD), which is crucial for lipid metabolism in cancer cells .
  • Enzyme Inhibition :
    • Compounds featuring similar structural motifs have been shown to inhibit key metabolic enzymes involved in cancer progression. For example, inhibitors targeting SCD have been linked to selective toxicity in cancer cells due to their metabolic requirements for unsaturated fatty acids .
  • Psychopharmacological Effects :
    • The piperidine structure suggests potential psychotropic effects, as many piperidine derivatives are known to modulate neurotransmitter systems such as dopamine and serotonin .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits SCD with potential selective toxicity
PsychopharmacologicalModulates neurotransmitter systems

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related pyrazolo compound against lung cancer cells (H460). The compound exhibited a significant reduction in cell viability at concentrations correlating with SCD inhibition. The study emphasized the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Case Study 2: Enzyme Targeting
Another investigation focused on the metabolic activation of oxalamide derivatives that act as prodrugs. These compounds were metabolized by cytochrome P450 enzymes to yield active SCD inhibitors, highlighting the significance of metabolic pathways in determining drug efficacy and safety profiles .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. A study highlighted the synthesis of various triazole derivatives, demonstrating their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The compound may share similar properties due to its structural analogies.

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds with similar structures have shown promising results in targeting specific cancer pathways . The incorporation of the pyrazine ring could enhance these effects by improving bioavailability and selectivity.

Central Nervous System Effects

Given the piperidine component, this compound may influence central nervous system (CNS) activity. Research on related piperidine derivatives has revealed potential applications in treating neurological disorders by modulating neurotransmitter systems .

Synthesis and Evaluation

A notable study focused on synthesizing new triazole derivatives for biological evaluation. The synthesized compounds were tested for their antibacterial and anticancer activities using standard assays. Results indicated that certain derivatives exhibited significant activity against both bacterial strains and cancer cell lines . This suggests that 2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide could be a candidate for further development in these areas.

In Silico Studies

In silico modeling studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilize computational methods to simulate interactions at the molecular level, providing insights into its potential efficacy as an antimicrobial or anticancer agent .

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntibacterialE. coli
Compound BAnticancerMCF-7 (breast cancer)
Compound CCNS ActivityRat hippocampal neurons

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 2-position of the benzamide ring serves as a prime site for nucleophilic substitution. This reactivity is amplified by the electron-withdrawing effects of the adjacent methoxy group, which polarizes the C–Br bond.

Reaction TypeConditionsProductYield (%)Source
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl substitution72–85
Buchwald–Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°CAromatic amine derivatives65–78

Example:
Reaction with phenylboronic acid under Suzuki conditions produces 2-aryl-5-methoxy derivatives, a strategy validated in pyrazine-based systems . The methoxy group’s ortho-directing nature facilitates regioselectivity.

Amide Bond Hydrolysis and Functionalization

The benzamide’s amide bond undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid or amine intermediates.

Reaction TypeConditionsProductNotesSource
Acidic Hydrolysis6M HCl, reflux, 12h2-Bromo-5-methoxybenzoic acid + free amineAmine retains piperidine linker
Basic Hydrolysis2M NaOH, EtOH, 70°C, 8hSodium salt of benzoic acidRequires inert atmosphere

The liberated amine (from the piperidine moiety) can be re-functionalized via:

  • Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) yields N-acyl derivatives.

  • Sulfonylation : Treatment with sulfonyl chlorides forms sulfonamide analogs.

Electrophilic Aromatic Substitution on the Benzamide Ring

The electron-rich benzamide ring undergoes electrophilic substitution, primarily at the para position to the methoxy group.

Reaction TypeReagentProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C2-Bromo-5-methoxy-4-nitrobenzamidePara to methoxy
HalogenationBr₂, FeBr₃, CH₂Cl₂2,5-Dibromo-5-methoxybenzamideOrtho to bromine

The methoxy group’s +M effect directs incoming electrophiles to the para position, but steric hindrance from the bromine may alter reactivity.

Functionalization of the Triazolo-Pyrazine Core

The 3-methyl- triazolo[4,3-a]pyrazine core participates in:

N-Alkylation

The N1 nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH :
Triazolo-pyrazine+MeINaH, DMFN1-methylated derivative\text{Triazolo-pyrazine} + \text{MeI} \xrightarrow{\text{NaH, DMF}} \text{N1-methylated derivative}

Oxidation

The methyl group at the 3-position is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ :
3-CH₃KMnO₄3-COOH\text{3-CH₃} \xrightarrow{\text{KMnO₄}} \text{3-COOH}

Piperidine Linker Modifications

The piperidine ring’s secondary amine participates in:

Reaction TypeReagentProductApplicationSource
Reductive AminationAldehyde, NaBH₃CNN-alkylpiperidine derivativesBioactivity optimization
QuaternizationMethyl triflatePiperidinium saltEnhanced water solubility

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous buffers (pH 7.4, 37°C):

  • Half-life : 12.3 hours (primarily due to amide hydrolysis) .

  • Metabolic pathways : CYP3A4-mediated oxidation of the piperidine ring .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name CAS Number Molecular Weight Key Structural Features Notes
2-Bromo-5-Methoxy-N-(1-(3-Methyl-[1,2,4]Triazolo[4,3-a]Pyrazin-8-yl)Piperidin-4-yl)Benzamide Not Provided ~456.3 (estimated) Bromo-methoxy benzamide + triazolopyrazine-piperidine Target compound; potential CNS/kinase activity inferred from analogs
2-Bromo-N-((1-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)Piperidin-4-yl)Methyl)Benzamide 1235643-22-7 423.3 Bromobenzamide + thiadiazole-piperidine (replaces triazolopyrazine) Lower molecular weight; thiadiazole may alter solubility/selectivity
5-Bromo-8-Methoxy[1,2,4]Triazolo[4,3-a]Pyrazine 1334135-57-7 241.1 Simplified triazolopyrazine core with bromo-methoxy substituents Core fragment lacking benzamide-piperidine; used in intermediate synthesis
2-Bromo-5-Methoxy-N-((2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Benzamide 2034561-97-0 401.3 Pyridylmethyl linker instead of piperidine; pyrazole replaces triazolopyrazine Reduced steric bulk; potential for divergent binding interactions
Bromazolam (8-Bromo-1-Methyl-6-Phenyl-4H-[1,2,4]Triazolo[4,3-a][1,4]Benzodiazepine) Not Provided ~353.2 Triazolo-benzodiazepine core with bromo substituent Clinically relevant sedative; highlights triazolo’s role in CNS activity

Key Research Findings and Comparative Analysis

Triazolopyrazine vs. Thiadiazole Derivatives

However, thiadiazoles are less electronegative than triazolopyrazines, which may weaken π-π stacking interactions in enzyme binding pockets .

Role of the Piperidine Linker

Replacing the piperidine bridge in the target compound with a pyridylmethyl group (CAS 2034561-97-0) decreases molecular weight and rigidity. This may enhance solubility but reduce selectivity due to fewer conformational constraints .

Bromo-Methoxy Substitution Pattern

The 2-bromo-5-methoxy motif on the benzamide is unique to the target compound. Analogs like 5-bromo-8-methoxy[1,2,4]triazolo[4,3-a]pyrazine (CAS 1334135-57-7) retain this substitution but lack the piperidine-benzamide extension, limiting their utility in receptor-targeted applications .

Pharmacological Implications

Bromazolam (a triazolo-benzodiazepine) demonstrates that bromine at position 8 of the triazolo ring enhances GABA-A receptor binding affinity. By analogy, the bromine in the target compound’s benzamide may similarly optimize interactions with targets like kinases or neurotransmitter receptors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step protocols, including alkylation of intermediates (e.g., tert-butyl bromoacetate or n-butyl bromide with triethylamine) and nucleophilic additions using Grignard reagents. Key steps include cyclization and carbonyl reduction, with yields heavily dependent on solvent choice, temperature, and catalyst purity. For example, alkylation under inert atmospheres improves stability of triazolo-pyrazine intermediates . Purification via column chromatography (silica gel, gradient elution) is critical to isolate the final benzamide derivative .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer :

  • 1H-NMR (DMSO-d6): Assigns protons in aromatic and piperidine moieties (e.g., δ 1.44 ppm for tert-butyl groups, δ 7.35–8.08 ppm for aromatic protons) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1716 cm⁻¹) and NH/OH stretches (~3296–3473 cm⁻¹) .
  • HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What initial pharmacological screening approaches are recommended for evaluating bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against bacterial targets (e.g., acps-pptase) using fluorescence-based kinetic assays .
  • Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) protocols with Gram-positive/negative bacterial strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structural analogs be designed to improve target binding while minimizing off-target effects?

  • Methodological Answer :

  • Scaffold Hopping : Replace the triazolo-pyrazine core with imidazo[1,2-a]pyridine or thieno-triazine derivatives to modulate lipophilicity .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance enzyme affinity. Docking studies (AutoDock Vina) predict interactions with hydrophobic enzyme pockets .
  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., methoxy groups) to slow oxidative degradation .

Q. What computational strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories to identify binding-site flexibility or desolvation issues .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with MIC discrepancies .
  • ADMET Prediction : Apply SwissADME to assess bioavailability differences due to poor intestinal absorption or P-glycoprotein efflux .

Q. How can crystallographic data address discrepancies in reported binding modes?

  • Methodological Answer :

  • XRD Analysis : Resolve co-crystal structures (resolution ≤1.8 Å) to validate hydrogen bonding (e.g., benzamide carbonyl with Lys234) and π-π stacking (triazolo-pyrazine with Phe126) .
  • Electron Density Maps : Differentiate between tautomeric forms (e.g., 1H vs. 3H triazolo configurations) that may cause conflicting activity data .

Key Challenges and Solutions

  • Low Solubility : Use PEG-400/water co-solvents in pharmacokinetic studies to enhance dissolution .
  • Stereochemical Purity : Chiral HPLC (Chiralpak AD-H) resolves enantiomers in analogs with piperidine stereocenters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.